
1-Butyle pipérazine-1-carboxylate
Vue d'ensemble
Description
Butyl piperazine-1-carboxylate derivatives are a class of organic compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxylate group attached to a butyl chain.
Synthesis Analysis
The synthesis of butyl piperazine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, condensation, and amination. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process .
Molecular Structure Analysis
The molecular structures of these derivatives have been confirmed using various spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape with the ethyl acetate moiety adopting a fully extended conformation . Similarly, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis .
Chemical Reactions Analysis
The chemical reactivity of butyl piperazine-1-carboxylate derivatives is influenced by the functional groups attached to the piperazine ring. These compounds can undergo further chemical transformations, such as the direct C(sp2)-H arylation of unactivated arenes, as facilitated by organocatalysts like 1-(2-hydroxyethyl)-piperazine . The versatility of these compounds is highlighted by their ability to participate in both inter- and intra-molecular reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using density functional theory (DFT), revealing the stability of the molecular structure and conformations .
Applications De Recherche Scientifique
Inhibiteurs de Kinase
1-Butyle pipérazine-1-carboxylate: est utilisé dans la synthèse des inhibiteurs de kinase. Ces molécules jouent un rôle crucial dans les voies de transduction du signal et sont des cibles pour la thérapie anticancéreuse en raison de leur implication dans la croissance et la prolifération cellulaires. La partie pipérazine sert de lien ou d'échafaudage structurel qui peut améliorer les propriétés pharmacocinétiques des inhibiteurs de kinase .
Modulateurs de Récepteurs
Ce composé est également essentiel dans la création de modulateurs de récepteurs. Les modulateurs de récepteurs peuvent soit inhiber, soit stimuler les récepteurs dans l'organisme, affectant ainsi divers processus physiologiques. La flexibilité et la réactivité du cycle pipérazine en font un excellent candidat pour le développement de nouveaux modulateurs avec des applications thérapeutiques potentielles .
Méthodologies de Synthèse
En chimie de procédé, This compound est un intermédiaire clé. Il est impliqué dans diverses méthodologies synthétiques, notamment l'amination de Buchwald-Hartwig, la substitution nucléophile aromatique et l'amination réductrice. Ces méthodes sont essentielles pour construire des molécules complexes, en particulier dans l'industrie pharmaceutique .
Agents Antibactériens et Antifongiques
Des recherches indiquent que des dérivés du this compound présentent des activités antibactériennes et antifongiques. La flexibilité conformationnelle du cycle pipérazine et la présence d'atomes d'azote polaires contribuent à son interaction avec les macromolécules biologiques, renforçant sa bioactivité .
Découverte et Conception de Médicaments
La modifiabilité et la solubilité du composé en font un précieux élément constitutif de la découverte de médicaments. Il est utilisé pour créer une variété de molécules bioactives, y compris des amides, des sulfonamides et des imidazolinones, qui ont montré un large spectre d'activités biologiques .
Optimisation des Propriétés Physicochimiques
Enfin, This compound est utilisé pour ajuster les propriétés physicochimiques des molécules. Son incorporation dans les molécules médicamenteuses peut améliorer la solubilité, la stabilité et les propriétés globales de type médicament, ce qui en fait un outil polyvalent en chimie médicinale .
Mécanisme D'action
Target of Action
Butyl piperazine-1-carboxylate, also known as 1-Boc-piperazine, is a compound useful in organic synthesis . It is an N-Boc protected piperazine It has been used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine-containing drug substances, such as trazodone .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a powerful method for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It is known that the compound can be used to synthesize monosubstituted piperazine intermediates . These intermediates can then be incorporated into various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final molecule synthesized.
Pharmacokinetics
The compound’s basic center has been associated with poor oral bioavailability
Result of Action
The molecular and cellular effects of Butyl piperazine-1-carboxylate’s action would depend on the specific bioactive molecule that it is incorporated into. For example, when used to synthesize trazodone, a commonly used antidepressant, the resulting molecule can have significant effects on serotonin levels in the brain .
Action Environment
It is known that the compound can undergo degradation with oh radicals , suggesting that it may be sensitive to certain environmental conditions
Safety and Hazards
Orientations Futures
“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Propriétés
IUPAC Name |
butyl piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILAQOYFPLQIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620873 | |
| Record name | Butyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50606-32-1 | |
| Record name | 1-Piperazinecarboxylic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50606-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tert-Butyl piperazine-1-carboxylate in organic synthesis, and can you give an example?
A1: tert-Butyl piperazine-1-carboxylate serves as a versatile building block in organic synthesis, particularly for constructing molecules with piperazine moieties. Its utility stems from the tert-butyloxycarbonyl (BOC) group acting as a protecting group for one of the piperazine nitrogens. This allows for selective reactions at the unprotected nitrogen. A specific example is its application in synthesizing Fluphenazine hydrochloride []. In this process, tert-Butyl piperazine-1-carboxylate reacts with 1-bromo-3-chloropropane, followed by subsequent reactions to introduce the remaining Fluphenazine structural components. Afterward, the BOC protecting group is removed, yielding the final compound.
Q2: How is tert-Butyl piperazine-1-carboxylate utilized in the development of new pesticides?
A3: Researchers utilize tert-Butyl piperazine-1-carboxylate as a starting point to synthesize diverse N-substituted piperazine derivatives, which are then evaluated for their potential as acaricides []. This "intermediate derivatization method" allows for the systematic alteration of the piperazine structure, leading to the discovery of novel compounds with improved activity. One such derivative, compound 12 in the study, exhibited significant acaricidal activity against Tetranychus cinnabarinus (carmine spider mite), surpassing even commercial controls like spirodiclofen and pyridaben in greenhouse tests. This example demonstrates the value of tert-Butyl piperazine-1-carboxylate as a platform for discovering new pesticides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

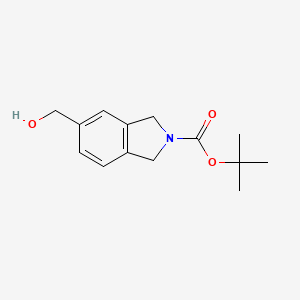
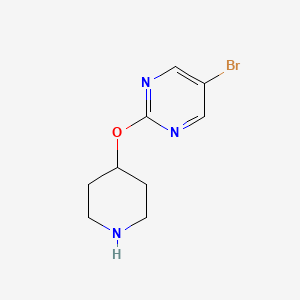
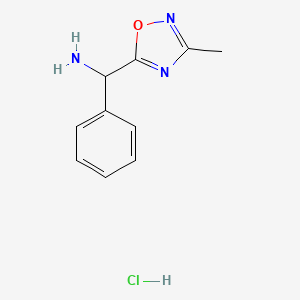
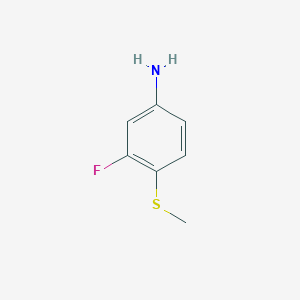
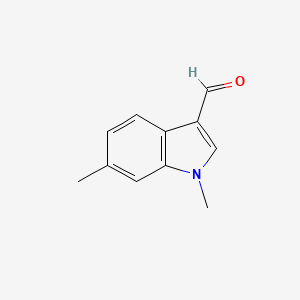

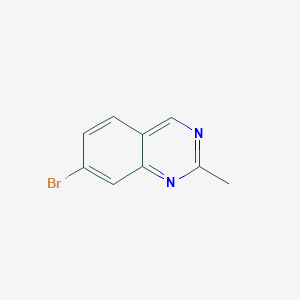
![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)

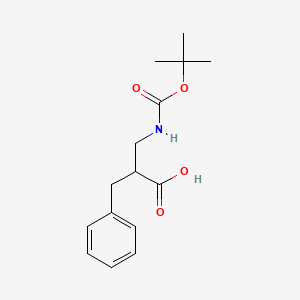



![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)